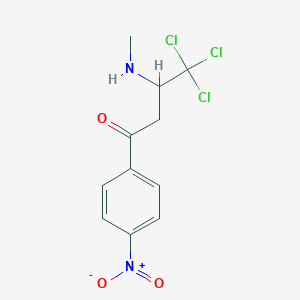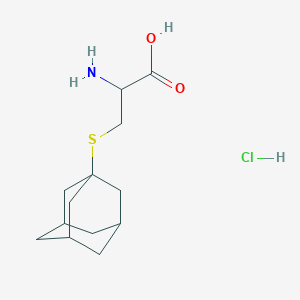![molecular formula C14H11N3O B3820959 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3820959.png)
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
説明
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one, also known as MPP+, is a toxic compound that is widely used in scientific research. It is a potent neurotoxin that is commonly used to induce Parkinson's disease-like symptoms in laboratory animals. The compound has been extensively studied for its mechanism of action and its potential use in treating Parkinson's disease.
作用機序
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside the cell, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is oxidized by monoamine oxidase-B (MAO-B) to form the toxic compound 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ radical. The 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ radical then undergoes redox cycling, generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to cause a decrease in dopamine levels in the brain, leading to the loss of dopaminergic neurons. The compound also causes an increase in oxidative stress, which can lead to cell death. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to induce apoptosis in dopaminergic neurons, which contributes to the development of Parkinson's disease.
実験室実験の利点と制限
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is a potent neurotoxin that is widely used in laboratory experiments to induce Parkinson's disease-like symptoms in animals. The compound is relatively easy to synthesize and can be used in a variety of experimental settings. However, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is highly toxic and must be handled with care. The compound is also not selective for dopaminergic neurons and can cause damage to other cell types.
将来の方向性
There are several areas of research that could be pursued in the future using 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+. One area of interest is the development of new treatments for Parkinson's disease. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been used to study the mechanisms of the disease, and this knowledge could be used to develop new therapies that target the underlying causes of the disease. Another area of interest is the role of oxidative stress in the development of other neurodegenerative diseases. 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ has been shown to cause oxidative stress, and this mechanism may be involved in the development of other diseases such as Alzheimer's disease. Finally, 2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ could be used to study the effects of environmental toxins on the brain. The compound has been shown to cause neurotoxicity, and this could be used to study the effects of other environmental toxins on the brain.
科学的研究の応用
2-methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one+ is widely used in scientific research to study the mechanisms of Parkinson's disease. It is used to induce dopaminergic cell death in laboratory animals, which mimics the loss of dopaminergic neurons that occurs in Parkinson's disease. The compound is also used to study the role of oxidative stress in the development of Parkinson's disease.
特性
IUPAC Name |
2-methyl-4-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-9-16-13(10-5-3-2-4-6-10)12-11(18)7-8-15-14(12)17-9/h2-8H,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKDQGUNOPNRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=O)C=CNC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyrido[2,3-d]pyrimidin-5(8H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)

![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-2-pyrazinecarboxylic acid](/img/structure/B3820883.png)

![N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3820918.png)
![ethyl 2-methyl-1-(4-methylphenyl)-4,5-dioxo-4,5-dihydro-1H-benzo[g]indole-3-carboxylate](/img/structure/B3820920.png)
![[4-(ethoxycarbonyl)-5-methyl-1-phenyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B3820926.png)

![3-ethynyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3820940.png)

![3-[(3-hydroxy-1-adamantyl)methyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B3820949.png)

![N-2-adamantyl-2-[(2-aminoethyl)thio]acetamide hydrochloride](/img/structure/B3820958.png)